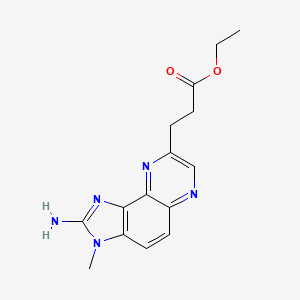
Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic amines. These compounds are known for their mutagenic and carcinogenic properties, often found in high-protein foods that have been cooked at high temperatures . This compound is of significant interest in scientific research due to its potential health impacts and its role in various biochemical processes.
Vorbereitungsmethoden
The synthesis of Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate amines with aldehydes or ketones, followed by cyclization and esterification reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their reactions.
Biology: The compound is studied for its mutagenic and carcinogenic properties, particularly its effects on DNA and cellular processes.
Medicine: Research is ongoing to understand its potential role in cancer development and its interactions with various biological pathways.
Wirkmechanismus
The mechanism by which Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate exerts its effects involves several molecular targets and pathways. It is known to induce endoplasmic reticulum stress and inhibit autophagy, leading to apoptosis in liver cells. The compound interacts with various proteins and enzymes, disrupting normal cellular functions and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate is similar to other heterocyclic amines such as:
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its mutagenic properties and found in cooked meats.
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Another heterocyclic amine with similar mutagenic effects.
What sets this compound apart is its unique structure, which includes an ethyl ester group, making it a valuable compound for studying esterification reactions and their biological impacts .
Eigenschaften
CAS-Nummer |
113655-28-0 |
|---|---|
Molekularformel |
C15H17N5O2 |
Molekulargewicht |
299.33 g/mol |
IUPAC-Name |
ethyl 3-(2-amino-3-methylimidazo[4,5-h]quinoxalin-8-yl)propanoate |
InChI |
InChI=1S/C15H17N5O2/c1-3-22-12(21)7-4-9-8-17-10-5-6-11-14(13(10)18-9)19-15(16)20(11)2/h5-6,8H,3-4,7H2,1-2H3,(H2,16,19) |
InChI-Schlüssel |
GSQRZSJRVLYQAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)

![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)

![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)





